Isopropylmagnesium chloride-lithium chloride complex
Overview
Description
The Isopropylmagnesium chloride-lithium chloride complex is a reagent commonly used in organic synthesis. It is also known as the Turbo Grignard . This complex solution consists of isopropylmagnesium chloride (iPrMgCl) and lithium chloride (LiCl) dissolved in tetrahydrofuran (THF) . The complex plays a crucial role in various chemical transformations due to its unique properties.
Synthesis Analysis
The synthesis of this complex involves the preparation of isopropylmagnesium chloride by reacting isopropyl chloride (CH3CHCl) with magnesium (Mg) in anhydrous ether or THF. The addition of lithium chloride to the resulting Grignard reagent forms the Turbo Grignard complex .
Molecular Structure Analysis
The molecular formula of the Isopropylmagnesium chloride-lithium chloride complex is (CH3)2CHMgCl · LiCl , with a molecular weight of 145.24 g/mol . The complex consists of an isopropylmagnesium chloride unit coordinated with a lithium chloride ion .
Chemical Reactions Analysis
- I-Mg Exchange : It enables functionalization via I-Mg exchange of unprotected aromatic and heteroaromatic carboxylic acids .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Synthesis Applications
Isopropylmagnesium chloride-lithium chloride complex is prominently used in synthetic chemistry. For example, it's used in the magnesiation of weakly activated arenes, facilitating the synthesis of tert-butyl ethyl phthalate (Rohbogner, Wagner, Clososki, & Knochel, 2009). Additionally, this complex plays a role in preparing various organomagnesium compounds via halogen–magnesium exchange reactions, showcasing its versatility in creating diverse chemical structures (Knochel & Gavryushin, 2010).
2. Organic Synthesis and Grignard Reagents
The complex is instrumental in the generation of novel Grignard reagents, which are crucial for organic synthesis. An example is its use in the formation of diethyl-1-magnesium chloride methanephosphonate, which is particularly reactive towards phenylselenium halides and halogens (Coutrot, Youssefi-Tabrizi, & Grison, 1986). This demonstrates the compound's ability to facilitate complex chemical reactions in organic synthesis.
3. Utility in Deprotonation and Nucleophilic Displacement
The isopropylmagnesium chloride-lithium chloride complex is also used in deprotonation studies and nucleophilic displacement. For example, it was used in a study involving the deprotonation of 2,3,5-trihalopyridines, resulting in the synthesis of novel carboxylic acids and 6-iodopyridines, useful for pharmaceutical research (Bobbio & Schlosser, 2001).
4. Educational and Experimental Applications
In educational settings, the isopropylmagnesium chloride-lithium chloride complex serves as a teaching tool in chemistry. It's used in experiments to illustrate the preparation of Grignard reagents via halogen-metal exchange, a method rarely done in research laboratories but crucial for understanding modern organic chemistry (Snider, 2015).
properties
IUPAC Name |
lithium;magnesium;propane;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTNVRCCIDISMV-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2LiMg | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesate(1-), dichloro(1-methylethyl)-, lithium |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.